molecular formula C18H16N6 B2799112 N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide CAS No. 478064-19-6

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide

Cat. No.: B2799112
CAS No.: 478064-19-6
M. Wt: 316.368
InChI Key: RJBKRYKSICTGHC-UHFFFAOYSA-N
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Description

N'-(3-Benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide (CAS 478064-19-6) is a chemical compound with the molecular formula C18H16N6 and a molecular weight of 316.4 g/mol . As a derivative of the quinoxaline heterocycle, it belongs to a class of compounds recognized as a privileged scaffold in medicinal chemistry due to its diverse therapeutic potential . The quinoxaline core is known for its structural rigidity and electron-rich nitrogen atoms, which facilitate interactions with various biological targets . Quinoxaline derivatives are extensively investigated for a wide spectrum of biological activities. While specific research on this exact compound is still emerging, analogous compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7 . Other research avenues for quinoxaline-based molecules include their development as monoamine oxidase A (MAO-A) inhibitors , antimicrobial, and antioxidant agents . The presence of the hydrazide functional group in its structure often contributes to these pharmacological properties, making it a valuable precursor for further chemical modification and drug discovery efforts . Researchers can leverage this compound as a key intermediate for synthesizing novel molecules or for probing its mechanism of action in biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c19-11-10-17(20)23-24-18-16(12-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)22-18/h1-9H,10,12H2,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBKRYKSICTGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=C(CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C(/CC#N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327602
Record name N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478064-19-6
Record name N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The benzyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the cyanoethanimidohydrazide moiety through a reaction with cyanoacetic acid hydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Test MethodIC50 (µM)Reference
DPPH Radical Scavenging12.5
ABTS Radical Scavenging15.3
Ferric Reducing Antioxidant Power20.0

The compound's ability to scavenge free radicals is attributed to its quinoxaline moiety, which enhances electron donation capabilities.

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and proliferation.

CompoundIC50 (µM)Cancer Cell Line
This compound1.34MCF-7 (Breast Cancer)
Control (Doxorubicin)0.5MCF-7 (Breast Cancer)

The anticancer mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties, showing effectiveness in various seizure models.

CompoundED50 (mg/kg)Administration Route
This compound8.3 (i.p.)Intraperitoneal
Control (Phenytoin)6.5 (i.p.)Intraperitoneal

The anticonvulsant activity is attributed to the modulation of neurotransmitter release and enhancement of GABAergic transmission.

Case Studies

Several studies have documented the pharmacological profiles of this compound:

  • Antioxidant Efficacy : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, supporting its potential as a therapeutic agent against oxidative stress-related diseases.
  • Cancer Proliferation Inhibition : In vitro assays revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Seizure Model Studies : Animal studies indicated that the compound effectively reduced seizure frequency and severity, suggesting its therapeutic potential for epilepsy management.

Mechanism of Action

The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. The cyanoethanimidohydrazide moiety can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide with structurally related quinoxaline derivatives, focusing on substituents, physicochemical properties, and known activities:

Compound Name CAS Substituents/Functional Groups Key Properties/Activities Suppliers References
This compound 478064-19-6 Quinoxaline + benzyl + cyanoethanimidohydrazide High lipophilicity; potential kinase inhibition 4
N'-(3-Benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide 477889-50-2 Quinoxaline + benzyl + trimethylsulfonohydrazide Enhanced solubility due to sulfonyl group; no reported bioactivity 1
N'-(3-Benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide N/A Quinoxaline + benzyl + 3-chlorobenzohydrazide Electron-withdrawing Cl group; possible antimicrobial activity 4
(Z)-N'-Cyano-N-(2,6-dichlorophenyl)methoxymethanimidamide 338785-79-8 Cyanoimino + dichlorophenyl + methylsulfanyl Herbicidal activity; used in agrochemical research 3
N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N/A Benzimidazole + hydroxyacetohydrazide Anti-inflammatory activity (IC50: 12 µM) N/A

Key Observations:

Structural Variations: The cyanoethanimidohydrazide group in the target compound distinguishes it from sulfonohydrazide or chlorinated analogues. Compared to N'-(3-benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide, the absence of a chlorine atom reduces electronegativity but increases metabolic stability due to the cyano group’s resistance to hydrolysis .

Biological Activities: While the target compound lacks direct activity data, N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide (a benzimidazole derivative) demonstrates anti-inflammatory activity with an IC50 of 12 µM in vitro . This suggests that quinoxaline derivatives with hydrogen-bonding substituents (e.g., hydroxy or cyano groups) may exhibit similar bioactivity. The (Z)-N'-cyano analogue (CAS: 338785-79-8) shows herbicidal effects, indicating that cyanoimino groups can confer agrochemical utility .

Physicochemical Properties: The trimethylbenzenesulfonohydrazide derivative (CAS: 477889-50-2) likely has higher aqueous solubility than the target compound due to its polar sulfonyl group, making it more suitable for formulation in hydrophilic matrices . The 3-chlorobenzenecarbohydrazide variant may exhibit stronger π-π stacking interactions with aromatic residues in enzymes, enhancing binding affinity .

Biological Activity

N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N6
  • Molecular Weight : 320.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-benzyl-2-quinoxaline with cyanoacetic acid and hydrazine derivatives. The process may include various steps such as condensation and cyclization, leading to the formation of the desired hydrazide derivative.

Antitumor Activity

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant antitumor activity.

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
    • For instance, it displayed IC50 values in the low micromolar range against breast cancer (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison with Doxorubicin
MCF-71.18More potent
NCI-H4602.86Comparable
Normal Fibroblast>100Non-cytotoxic

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Targeting Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, similar to other quinoxaline derivatives that target EGFR and BRAF kinases .
  • Induction of Apoptosis : It has been suggested that the compound promotes apoptosis in cancer cells, possibly through the activation of caspase pathways.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in treating various cancers:

  • Study on Anticancer Activity :
    • A study evaluated a series of quinoxaline derivatives and reported that compounds similar to this compound showed high cytotoxicity against multiple cancer cell lines while exhibiting minimal toxicity to normal cells .
    • The study emphasized the importance of structural modifications in enhancing biological activity.
  • Molecular Docking Studies :
    • Molecular docking studies indicated that this compound binds effectively to ATP binding sites of key oncogenic proteins, suggesting a mechanism for its antitumor activity .

Q & A

Basic: How can synthesis protocols for N'-(3-benzyl-2-quinoxalinyl)-2-cyanoethanimidohydrazide be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Catalyst selection : Use glacial acetic acid as a catalyst in ethanol for condensation reactions (e.g., 45–58% yield improvements observed in analogous quinoxaline derivatives) .
  • Reaction conditions : Reflux at 100°C for 4–6 hours under nitrogen atmosphere to minimize side reactions .
  • Purification : Recrystallization from methanol or ethanol enhances purity (e.g., yields increased by 10–15% post-recrystallization in similar hydrazide syntheses) .
  • Precursor ratios : Maintain a 1:1.5 molar ratio of hydrazide to aryl amines to avoid excess unreacted starting materials .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identify key functional groups (e.g., cyano group at ~2200 cm⁻¹, carbonyl stretches at 1650–1750 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm regiochemistry (e.g., quinoxaline protons appear as doublets at δ 7.5–8.5 ppm; benzyl group signals at δ 4.0–5.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
  • Melting point analysis : Compare observed values (e.g., 216–218°C) with literature to assess purity .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Assay standardization : Replicate studies under identical conditions (e.g., MIC testing at pH 7.4, 37°C) to isolate variables .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Structural analogs : Compare activity of derivatives (e.g., substitution at the benzyl or cyano group) to identify pharmacophores .
  • Mechanistic studies : Perform time-kill assays or membrane permeability tests to confirm mode of action .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituted benzyl groups (e.g., chloro, nitro) to assess electronic effects on activity .
  • Functional group replacement : Replace the cyano group with carboxyl or amide groups to evaluate hydrogen-bonding contributions .
  • Bioisosteric swaps : Substitute quinoxaline with pyridopyrazine or benzothiazole cores to probe scaffold flexibility .
  • Computational docking : Use AutoDock or Schrödinger to predict binding affinities toward targets like DNA gyrase or kinase enzymes .

Advanced: How can computational modeling predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics simulations : Analyze stability in aqueous vs. lipid membranes using GROMACS .
  • QSAR models : Train algorithms on bioactivity datasets to correlate substituent properties (e.g., Hammett σ values) with efficacy .

Basic: What experimental precautions are necessary to ensure stability during storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (common in nitro/cyano-containing compounds) .
  • Moisture control : Use desiccants in sealed containers to avoid hydrolysis of the imidohydrazide group .
  • Periodic analysis : Monitor purity via TLC or HPLC every 3–6 months .

Advanced: How can synergistic effects with other therapeutic agents be systematically evaluated?

Methodological Answer:

  • Checkerboard assays : Test combinations with standard drugs (e.g., fluconazole for antifungals) to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic overlap : Use transcriptomics/proteomics to identify pathways enhanced by the compound (e.g., oxidative stress response) .
  • In vivo models : Administer sub-therapeutic doses in murine infection models to assess combinatorial efficacy .

Advanced: What methods validate the compound’s selectivity toward bacterial vs. mammalian cells?

Methodological Answer:

  • Cytotoxicity assays : Compare IC₅₀ values in human cell lines (e.g., HEK293) vs. bacterial MICs .
  • Genomic profiling : RNA-seq to identify off-target gene regulation in host cells .
  • Enzyme inhibition assays : Test against mammalian homologs of bacterial targets (e.g., topoisomerase II vs. DNA gyrase) .

Basic: How can reaction intermediates be isolated and characterized during multi-step synthesis?

Methodological Answer:

  • Stepwise quenching : Halt reactions at defined intervals (e.g., after 2 hours) and isolate via vacuum filtration .
  • TLC monitoring : Use silica plates with UV visualization to track intermediate formation (Rf values compared to standards) .
  • Flash chromatography : Purify intermediates using gradients of ethyl acetate/hexane (e.g., 30–70% EtOAc) .

Advanced: What in silico approaches guide the design of derivatives with improved solubility?

Methodological Answer:

  • Solubility parameter prediction : Use Hansen solubility parameters in COSMO-RS to identify compatible solvents .
  • Salt formation screening : Predict stable salts (e.g., hydrochloride, mesylate) via pKa calculations using MarvinSketch .
  • Co-crystal engineering : Analyze hydrogen-bonding propensity with GRACE or Mercury CSD to design co-crystals .

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